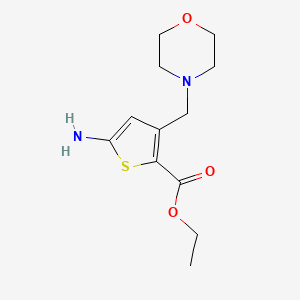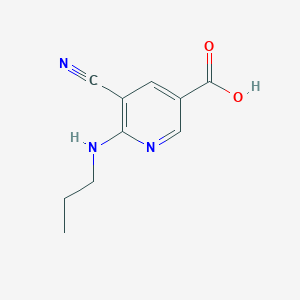![molecular formula C14H12ClNO4S B15357310 Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorophenylsulfonyl group and an amino group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminobenzoic acid methyl ester and 3-chlorophenylsulfonyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group on the benzoic acid derivative with the sulfonyl chloride under basic conditions.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction yield and minimize by-products.
Scale-Up: The process is scaled up to meet industrial demands, with careful monitoring of reaction parameters to maintain product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: Substitution reactions are common, where different groups replace the existing substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones are common oxidation products.
Reduction Products: Sulfides are typically formed during reduction reactions.
Substitution Products: A wide range of substituted benzene derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(4-chlorophenyl)sulfonylamino]benzoate: Similar structure with a different position of the chlorine atom.
Methyl 3-[(3-bromophenyl)sulfonylamino]benzoate: Bromine atom instead of chlorine.
Methyl 3-[(3-chlorophenyl)sulfonyl]benzoate: Absence of the amino group.
Uniqueness: Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H12ClNO4S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-14(17)10-4-2-6-12(8-10)16-21(18,19)13-7-3-5-11(15)9-13/h2-9,16H,1H3 |
InChI-Schlüssel |
IIEGURBLAPYWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


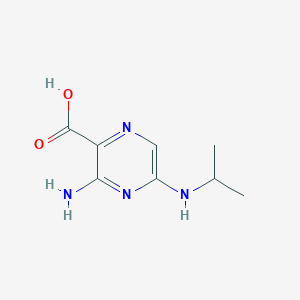
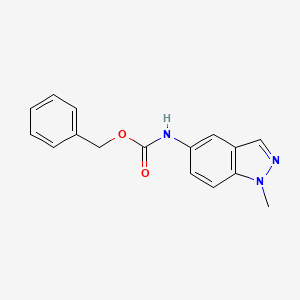

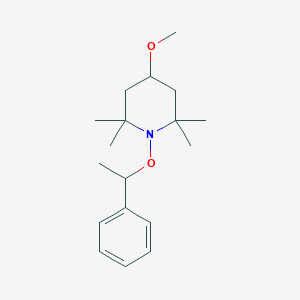
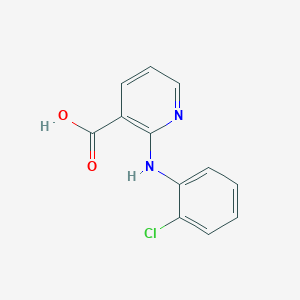

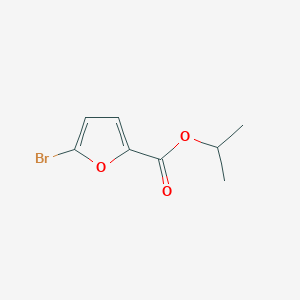
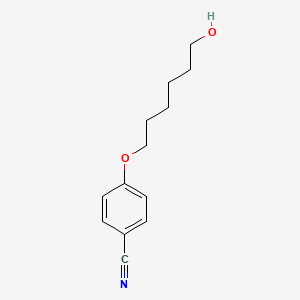
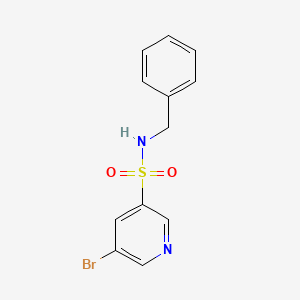
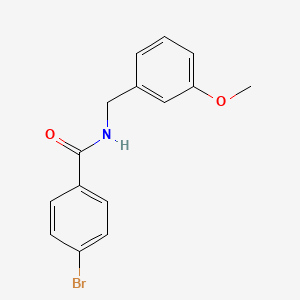
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)

